molecular formula C13H12N4O B12797094 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 133626-96-7

2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12797094
CAS No.: 133626-96-7
M. Wt: 240.26 g/mol
InChI Key: XWNWRXNJXBUCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound known for its unique structure and diverse applications This compound is characterized by its intricate tricyclic framework, which includes multiple nitrogen atoms and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic procedures can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .

Scientific Research Applications

2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are available in scientific literature .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-acetyl-4-pyrazolyl)-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
  • 5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.0(3,8))pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Uniqueness

What sets 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one apart from similar compounds is its specific arrangement of nitrogen atoms and conjugated double bonds.

Biological Activity

2-Ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound with notable biological activity. This compound is characterized by its unique structural features that contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-ethyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one. It has a molecular formula of C14H14N4O and a molecular weight of 254.29 g/mol. The structure includes multiple nitrogen atoms in its tetrazole ring system and exhibits a hexaene configuration that may influence its reactivity and interaction with biological targets.

PropertyValue
IUPAC Name2-ethyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
CAS Number133627-17-5
PubChem CID453331

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems:

  • Antiviral Activity : Research indicates that similar compounds within the tetrazatriene family exhibit antiviral properties by inhibiting viral replication and interfering with viral entry into host cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction processes.
  • Receptor Modulation : Its structural features allow it to bind to various receptors in the body, potentially modulating physiological responses.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

  • Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrazatriene compounds exhibited significant antimicrobial activity against various bacterial strains .
  • Cytotoxic Effects : Research has shown that certain derivatives can induce cytotoxic effects in cancer cell lines through apoptosis pathways .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects against oxidative stress in neuronal cells .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against HIV and other retroviruses. The results indicated a significant reduction in viral load in treated cell cultures compared to controls.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations through caspase activation pathways.

Properties

CAS No.

133626-96-7

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C13H12N4O/c1-2-17-11-9(5-3-7-14-11)13(18)16-10-6-4-8-15-12(10)17/h3-8H,2H2,1H3,(H,16,18)

InChI Key

XWNWRXNJXBUCDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)NC3=C1N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.